molecular formula C25H31NO2 B1677221 MK 0434 CAS No. 134067-56-4

MK 0434

Cat. No.: B1677221
CAS No.: 134067-56-4
M. Wt: 377.5 g/mol
InChI Key: ZYTQEOWFSVTRLX-QKONGSNMSA-N
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Description

MK-434, also known as 17β-Benzoyl-4-aza-5α-androst-1-en-3-one, is a synthetic 5α-reductase inhibitor. This compound was developed in the 1990s by Merck & Co. for the treatment of various androgen-dependent conditions such as benign prostatic hyperplasia, prostate cancer, pattern hair loss, excessive hair growth, acne, and seborrhea. it was never marketed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-434 involves multiple steps, starting from a steroidal precursor. The key steps include:

    Formation of the azasteroid nucleus:

    Benzoylation: The introduction of a benzoyl group at the 17β position.

    Cyclization: Formation of the indenoquinolinone structure through cyclization reactions.

The specific reaction conditions, such as temperature, solvents, and catalysts, are critical for the successful synthesis of MK-434. Detailed synthetic routes are often proprietary and may involve specialized reagents and conditions .

Industrial Production Methods

Industrial production of MK-434 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

MK-434 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the ketone group to alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at various positions on the steroidal backbone, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a 5α-reductase inhibitor, it is used to study enzyme inhibition and steroid metabolism.

    Biology: It helps in understanding androgen-dependent biological processes and conditions.

    Medicine: Although not marketed, it has been researched for treating conditions like benign prostatic hyperplasia, prostate cancer, and androgenic alopecia.

    Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents

Mechanism of Action

MK-434 exerts its effects by selectively inhibiting the enzyme 5α-reductase type 2. This enzyme is responsible for converting testosterone to dihydrotestosterone, a more potent androgen. By inhibiting this conversion, MK-434 reduces the levels of dihydrotestosterone, thereby mitigating the effects of androgen-dependent conditions .

Comparison with Similar Compounds

Similar Compounds

    Finasteride: Another 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenic alopecia.

    Dutasteride: Inhibits both type 1 and type 2 5α-reductase and is used for similar indications as finasteride.

Uniqueness

MK-434 is unique in its selective inhibition of 5α-reductase type 2, whereas other inhibitors like dutasteride inhibit both types 1 and 2. This selectivity may offer specific therapeutic advantages and reduced side effects .

If you have any more questions or need further details, feel free to ask!

Properties

CAS No.

134067-56-4

Molecular Formula

C25H31NO2

Molecular Weight

377.5 g/mol

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-1-benzoyl-9a,11a-dimethyl-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinolin-7-one

InChI

InChI=1S/C25H31NO2/c1-24-14-12-19-17(8-11-21-25(19,2)15-13-22(27)26-21)18(24)9-10-20(24)23(28)16-6-4-3-5-7-16/h3-7,13,15,17-21H,8-12,14H2,1-2H3,(H,26,27)/t17-,18-,19-,20+,21+,24-,25+/m0/s1

InChI Key

ZYTQEOWFSVTRLX-QKONGSNMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)C4=CC=CC=C4)CC[C@@H]5[C@@]3(C=CC(=O)N5)C

SMILES

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)C4=CC=CC=C4)CCC5C3(C=CC(=O)N5)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

17 beta-benzoyl-4-aza-5 alpha-androst-1-ene-3-one
MK 0434
MK 434
MK-0434
MK-434

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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